

Investigating the Function of LIM Kinase with CRT0105950: A Technical Guide

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Compound of Interest

Compound Name: CRT0105950

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Abstract

LIM kinases (LIMK1 and LIMK2) are pivotal regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2][3] This activity positions LIMK as a critical node in various cellular processes, including cell migration, invasion, and mitosis, making it a compelling target for therapeutic intervention, particularly in oncology.[1][4] **CRT0105950** has emerged as a potent, small molecule inhibitor of both LIMK1 and LIMK2.[5][6] This technical guide provides an in-depth overview of the function of LIMK, the mechanism of action of **CRT0105950**, and detailed experimental protocols to investigate their interaction.

Introduction to LIM Kinase (LIMK)

The LIM kinase family consists of two highly homologous serine/threonine and tyrosine kinases, LIMK1 and LIMK2.[1][7] They are characterized by two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain.[7] LIMKs are key downstream effectors of the Rho family of small GTPases, particularly through the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[2][4]

The primary and most well-characterized function of LIMK is the regulation of actin dynamics.[1][2] LIMK phosphorylates cofilin at Serine-3, which inactivates its actin-severing activity.[2] This leads to the stabilization of actin filaments (F-actin) and is crucial for processes such as

cell motility and the formation of lamellipodia and filopodia.[1][2] Beyond actin regulation, LIMKs are also implicated in microtubule dynamics and the regulation of the mitotic spindle, highlighting their multifaceted role in cellular architecture and division.[6][7] Dysregulation of LIMK activity has been linked to several pathologies, including cancer, where it promotes invasion and metastasis.[4][8]

CRT0105950: A Potent LIMK Inhibitor

CRT0105950 is a potent and selective inhibitor of both LIMK1 and LIMK2.[5][6] Its inhibitory activity has been demonstrated in various in vitro and cellular assays, making it a valuable tool for elucidating the function of LIMK and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CRT0105950**.

Parameter	LIMK1	LIMK2	Reference
IC50	0.3 nM	1 nM	[5][9]

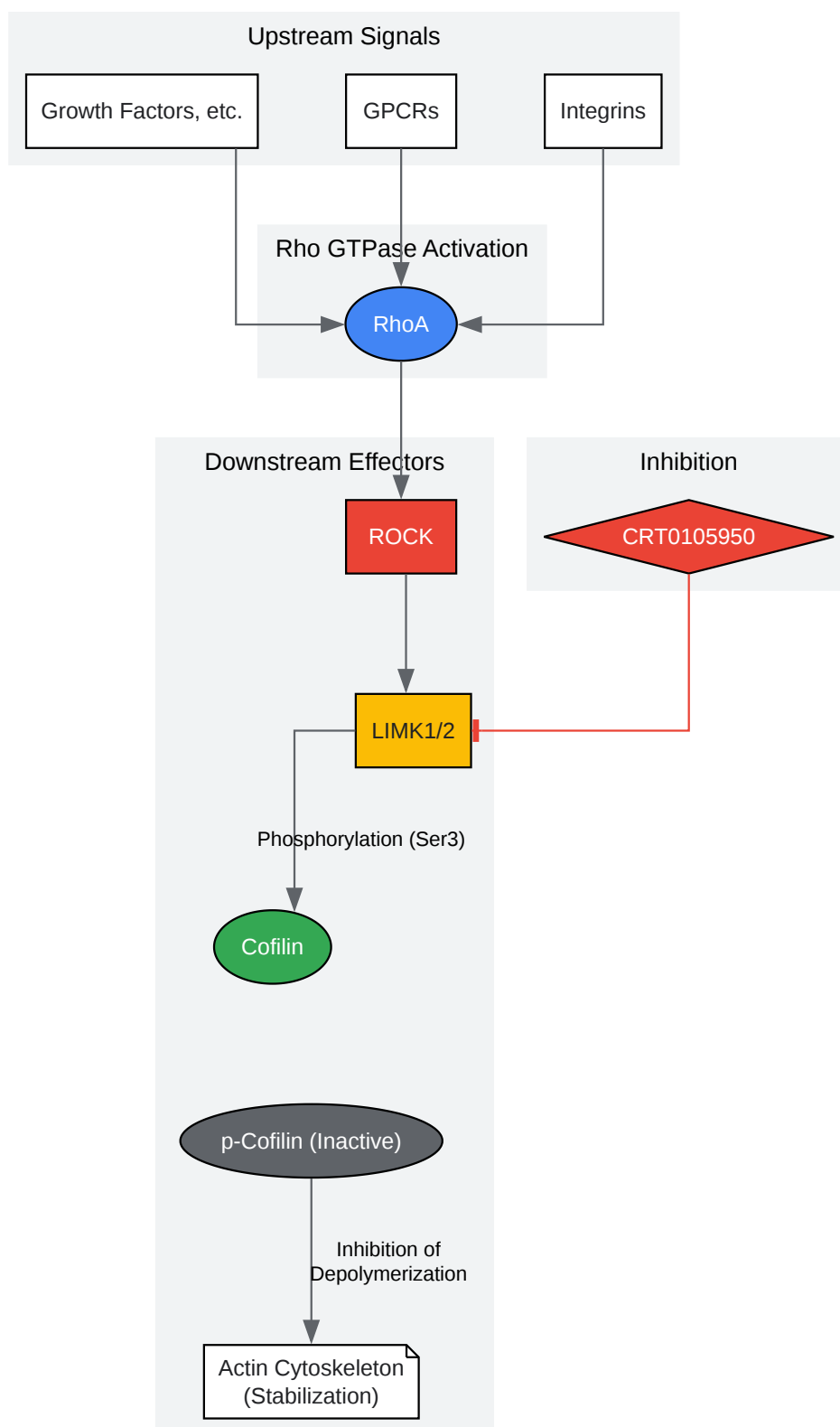
In vitro inhibitory concentration (IC50) of CRT0105950 against LIMK1 and LIMK2.

Cellular Assay	Cell Line	Effect	Reference
Cofilin Phosphorylation	A549, MDAMB231	Dose-dependent decrease	[6][7][10]
α -Tubulin Acetylation	A549	Dose-dependent increase	[6][10]
Matrigel Invasion	MDAMB231	Significant inhibition	[8][10]

Summary of the cellular effects of CRT0105950.

Signaling Pathways Involving LIMK

The primary signaling cascade involving LIMK is the Rho-ROCK-LIMK pathway, which plays a central role in actin cytoskeleton regulation.



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Caption: The Rho-ROCK-LIMK signaling pathway and the inhibitory action of **CRT0105950**.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of LIMK and the effects of **CRT0105950**.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of **CRT0105950** on LIMK1 and LIMK2 activity.

Materials:

- Recombinant human LIMK1 and LIMK2 enzymes
- Cofilin substrate
- ATP (γ -32P-ATP for radiometric assay or cold ATP for antibody-based detection)
- **CRT0105950**
- Kinase reaction buffer
- SDS-PAGE gels and blotting apparatus
- Anti-phospho-cofilin (Ser3) antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate

Procedure:

- Prepare a reaction mixture containing the kinase buffer, recombinant LIMK enzyme, and cofilin substrate.
- Add varying concentrations of **CRT0105950** or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time.
- Initiate the kinase reaction by adding ATP.

- Incubate the reaction at 30°C for 30-60 minutes.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an anti-phospho-cofilin (Ser3) antibody.
- Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the IC50 value.

Cellular Cofilin Phosphorylation Assay

Objective: To assess the ability of **CRT0105950** to inhibit LIMK activity in a cellular context.

Materials:

- Cancer cell lines (e.g., A549, MDA-MB-231)
- Cell culture medium and supplements
- **CRT0105950**
- Lysis buffer
- Protein concentration assay kit
- SDS-PAGE gels and blotting apparatus
- Anti-phospho-cofilin (Ser3) antibody
- Anti-total cofilin antibody
- Anti-GAPDH or β -actin antibody (loading control)
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a dose range of **CRT0105950** or DMSO for a specified duration (e.g., 24 hours).
- Lyse the cells and determine the protein concentration of the lysates.
- Perform immunoblotting as described in the in vitro kinase assay protocol, probing for phospho-cofilin, total cofilin, and a loading control.
- Quantify the band intensities to determine the dose-dependent inhibition of cofilin phosphorylation.

Matrigel Invasion Assay

Objective: To evaluate the effect of **CRT0105950** on the invasive potential of cancer cells.[\[8\]](#)
[\[11\]](#)

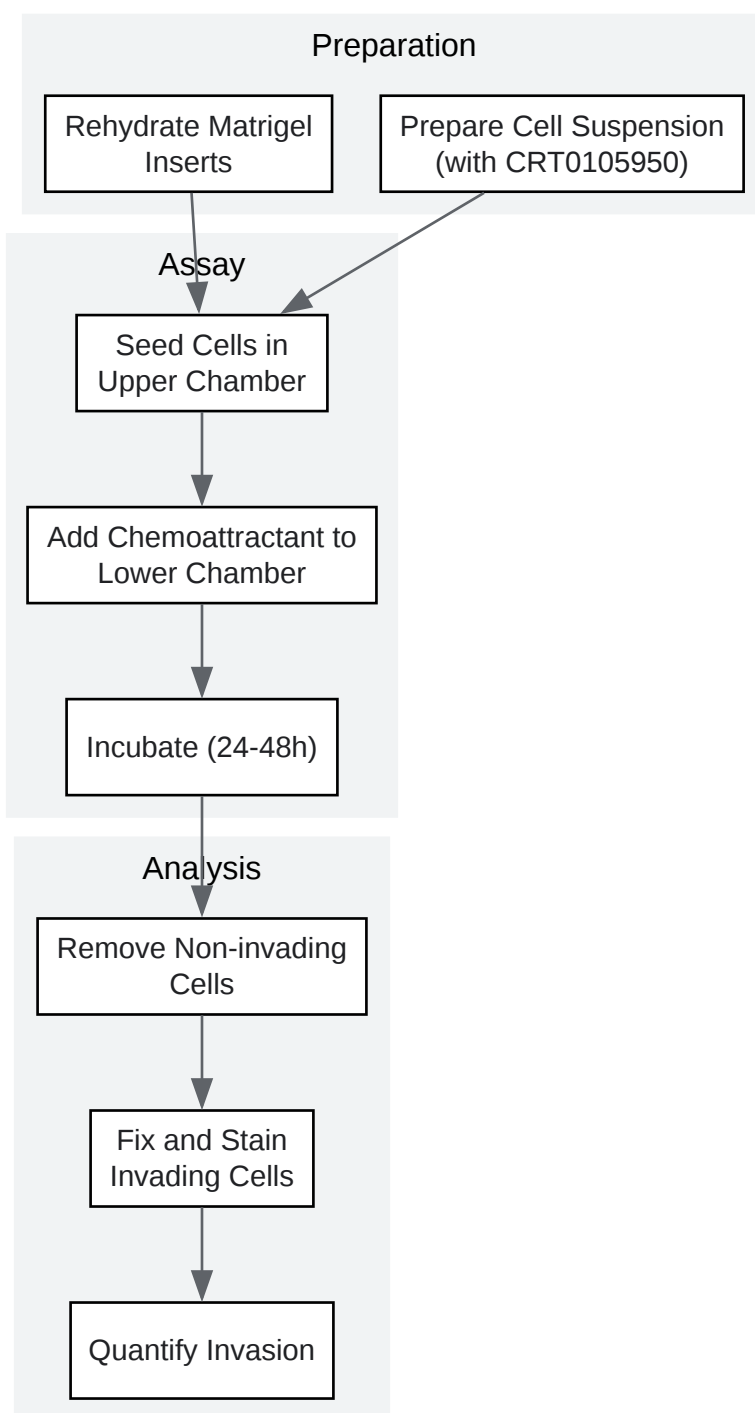
Materials:

- Matrigel-coated invasion chambers (e.g., Transwell inserts)
- Cancer cell lines (e.g., MDA-MB-231)
- Serum-free medium
- Medium containing a chemoattractant (e.g., 10% FBS)
- **CRT0105950**
- Cotton swabs
- Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

- Rehydrate the Matrigel-coated inserts with serum-free medium.

- Harvest and resuspend the cells in serum-free medium containing different concentrations of **CRT0105950** or DMSO.
- Add the cell suspension to the upper chamber of the inserts.
- Add medium containing the chemoattractant to the lower chamber.
- Incubate the chambers for 24-48 hours to allow for cell invasion.
- Remove non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the invading cells on the lower surface of the membrane.
- Count the number of invaded cells in several microscopic fields to quantify invasion.



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Caption: Workflow for the Matrigel invasion assay to assess the anti-invasive effects of **CRT0105950**.

Conclusion

LIM kinases are central regulators of the cytoskeleton, and their inhibition presents a promising strategy for the treatment of diseases characterized by aberrant cell motility and invasion, such as cancer. **CRT0105950** is a potent and valuable tool for studying the multifaceted functions of LIMK. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of LIMK and to further explore the therapeutic potential of its inhibitors.

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